3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Description
Historical Context and Discovery
The synthesis of thieno[2,3-c]pyridine derivatives traces back to mid-20th-century efforts to expand heterocyclic chemistry. The specific compound this compound emerged from modifications of the Gewald reaction, a multicomponent process combining ketones, cyanoacetates, and sulfur. Early patents, such as US3969358A (1976), detailed cyclization strategies for thieno[2,3-c]pyridines using acid-mediated ring closure of sulfonamide precursors. Modern refinements introduced ester functionalization at positions 3 and 6, enhancing solubility and reactivity for downstream applications.
Table 1: Key Structural and Synthetic Data
Relevance in Heterocyclic Chemistry
Thieno[2,3-c]pyridines occupy a unique niche due to their fused aromatic system, which combines electron-rich thiophene and pyridine moieties. The 3-ethyl 6-methyl derivative’s amino and ester groups enable regioselective modifications, making it a scaffold for kinase inhibitors, anticancer agents, and antiplatelet drugs. Its planar structure facilitates π-π stacking interactions in enzyme binding pockets, a feature exploited in the design of clopidogrel analogs.
Overview of Thieno[2,3-c]Pyridine Derivatives in Contemporary Research
Recent studies highlight the compound’s utility in generating fused heterocycles. For example, acid-mediated denitrogenative transformations yield imidazo[1,5-ɑ]thieno[2,3-c]pyridines, which exhibit antitumor activity. Additionally, Suzuki-Miyaura couplings at the 2-amino position have produced derivatives with enhanced Hsp90 inhibitory properties. The compound’s ester groups also serve as handles for introducing sulfonyl or benzamide functionalities, as seen in EVT-2858730 and EVT-3127377.
Scope and Structure of the Review
This review systematically addresses the compound’s synthesis, structural attributes, and applications in drug discovery. Subsequent sections will explore:
- Synthetic pathways and optimization strategies.
- Spectroscopic characterization and computational modeling.
- Role in developing kinase inhibitors and anticancer agents.
- Comparative analysis with related thienopyridine derivatives.
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-3-18-11(15)9-7-4-5-14(12(16)17-2)6-8(7)19-10(9)13/h3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINQOUPVPKUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile can lead to the formation of the desired thienopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free methods and the use of efficient catalysts can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Physicochemical Properties
The following table compares key structural features and properties of the target compound with analogs:
Key Observations:
- Substituent Effects on Molecular Weight : Bulkier groups (e.g., tert-butyl at position 6) increase molecular weight by ~30–50 g/mol compared to methyl/ethyl derivatives .
- Synthetic Yields : Ethyl/tert-Butyl derivatives (e.g., 3i and 3j) exhibit higher yields (64–70%) than methyl/ethyl analogs (59%) due to improved steric stabilization during synthesis .
- Functionalization Potential: Ethyl/methyl derivatives are preferred for antitubulin agent synthesis, while tert-butyl analogs are optimized for metal coordination in Schiff base ligands .
Antitubulin Activity:
- 3-Ethyl 6-Methyl (3f) : Exhibits moderate antitubulin activity (IC₅₀ ~290–390 nM) in cancer cell lines, attributed to its planar bicyclic core .
- Diethyl (3g) : Shows reduced potency (IC₅₀ ~360–380 nM) due to increased ester group flexibility, which disrupts tubulin binding .
- Ethyl 6-Acetyl (3h) : Enhanced activity (IC₅₀ ~200–220 nM) via acetyl group-induced hydrophobic interactions .
A₁ Adenosine Receptor Modulation:
Research Findings and Data Tables
Table 1: Key Spectral Data for Selected Analogs
Biological Activity
3-Ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a complex organic compound belonging to the thieno[2,3-c]pyridine family. This compound has garnered interest in biological research due to its potential pharmacological applications. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O4S. Its structure includes a fused ring system that incorporates nitrogen and sulfur atoms, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting with the construction of the thieno[2,3-c]pyridine core. Common methods include:
- Cyclization of substituted thiophenes with aminopyridines under controlled acidic or basic conditions.
- Use of continuous flow reactors or batch processes in industrial settings to enhance scalability and purity.
Antiproliferative Effects
Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study reported that compounds related to this structure demonstrated IC50 values ranging from 1.1 to 4.7 μM against HeLa cells, indicating potent activity compared to other tested compounds .
- Specifically, the derivative with an ethoxycarbonyl substituent showed the highest potency with an IC50 value of 1.1 μM , suggesting selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- It may inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. Flow cytometry analyses revealed a significant increase in G2/M-phase cells upon treatment with related compounds .
- The induction of apoptosis was also observed; treated cells showed a dose-dependent increase in annexin-V positive cells, indicating that these compounds promote programmed cell death .
Comparative Studies
When compared to structurally similar compounds such as 6-tert-butyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate and ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate:
| Compound Name | IC50 (HeLa Cells) | Mechanism of Action |
|---|---|---|
| 3-Ethyl 6-Methyl 2-Amino | 1.1 μM | Tubulin inhibition |
| 6-Tert-butyl 3-Methyl | >50 μM | Less potent |
| Ethyl 2-Amino | Not specified | Varies |
This table illustrates that the compound in focus exhibits superior antiproliferative activity compared to others in its class.
Case Studies
Several case studies have highlighted the potential therapeutic applications of thieno[2,3-c]pyridine derivatives:
- Anticancer Research : A series of experiments demonstrated that modifications to the thieno[2,3-c]pyridine scaffold could enhance anticancer properties while minimizing toxicity to normal cells .
- In Vivo Studies : Future research is required to evaluate the efficacy and safety profiles in animal models to better understand pharmacokinetics and potential clinical applications.
Q & A
Q. What agricultural applications are emerging for this scaffold beyond pharmacology?
- Findings : Derivatives with difluorobenzamide or sulfonyl groups (e.g., from agrochemical studies) inhibit fungal enzymes (e.g., CYP51). Field trials show efficacy against Fusarium spp. at 50 ppm, suggesting potential as fungicides. Structural analogs are patented for seed treatment formulations .
Data Contradiction Resolution Table
| Issue | Possible Cause | Resolution Strategy |
|---|---|---|
| Ligand > Chelate activity | Reduced flexibility post-chelation | Molecular dynamics simulations + mutagenesis |
| Varied NMR yields | Solvent polarity effects | Standardize deuterated solvents (DMSO-d6 vs. CDCl3) |
| Purification failures | Byproduct polarity overlap | Optimize chromatography gradients (HPLC prep-scale) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
